N-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]-5-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
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Overview
Description
N-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]-5-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a morpholine ring, an oxadiazole ring, and a pyrazine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]-5-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine typically involves multiple steps, starting with the preparation of the core oxadiazole and pyrazine rings. The process may include:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions.
Formation of the Pyrazine Ring: This step often involves the condensation of diamines with diketones or diesters.
Introduction of the Fluoro and Trifluoromethyl Groups: These groups can be introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride.
Attachment of the Morpholine Ring: This can be done through nucleophilic substitution reactions involving morpholine and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]-5-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the fluoro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]-5-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]-5-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or nucleic acids, altering their function.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]-5-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine: shares similarities with other oxadiazole and pyrazine derivatives, such as:
Uniqueness
- Structural Complexity : The combination of morpholine, oxadiazole, and pyrazine rings with fluoro and trifluoromethyl groups makes it unique.
- Functional Versatility : Its ability to undergo various chemical reactions and its potential applications in multiple fields highlight its versatility.
Properties
IUPAC Name |
N-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]-5-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F4N6O2/c17-11-6-9(5-10(7-11)16(18,19)20)8-21-14-15(26-1-3-27-4-2-26)23-13-12(22-14)24-28-25-13/h5-7H,1-4,8H2,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKVVUOFHBWNIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=NON=C3N=C2NCC4=CC(=CC(=C4)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F4N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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